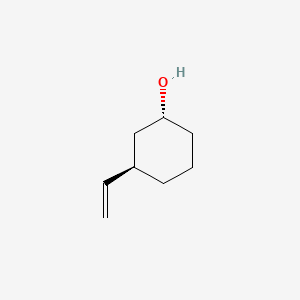

trans-3-Vinylcyclohexan-1-ol

Description

trans-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O It is a cyclohexanol derivative where a vinyl group is attached to the third carbon atom in the trans configuration

Properties

CAS No. |

43101-34-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1R,3R)-3-ethenylcyclohexan-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |

InChI Key |

ZYBGGGUBHNFAEV-HTQZYQBOSA-N |

Isomeric SMILES |

C=C[C@@H]1CCC[C@H](C1)O |

Canonical SMILES |

C=CC1CCCC(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method for synthesizing trans-3-Vinylcyclohexan-1-ol involves the hydroboration-oxidation of 3-vinylcyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

Grignard Reaction: Another method involves the Grignard reaction where 3-vinylcyclohexanone is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

Oxidation: 3-Vinylcyclohexanone, 3-Vinylcyclohexanal

Reduction: 3-Vinylcyclohexane

Substitution: 3-Vinylcyclohexyl chloride

Scientific Research Applications

Chemistry:

Synthesis Intermediate: trans-3-Vinylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: It can be used in the production of polymers and copolymers with specific properties.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents due to its unique structural features.

Industry:

Fragrance and Flavor Industry: this compound is used as a precursor in the synthesis of fragrance and flavor compounds.

Material Science: It is used in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of trans-3-Vinylcyclohexan-1-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in addition, substitution, and elimination reactions. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

cis-3-Vinylcyclohexan-1-ol: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.

3-Vinylcyclohexanone: A ketone derivative with similar structural features but different functional groups.

3-Vinylcyclohexane: A hydrocarbon with a vinyl group but lacking the hydroxyl functionality.

Uniqueness: trans-3-Vinylcyclohexan-1-ol is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis isomer.

Biological Activity

trans-3-Vinylcyclohexan-1-ol is a compound belonging to the family of vinylcyclohexanols, which are characterized by a vinyl group attached to a cyclohexanol structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a cyclohexane ring with a hydroxyl group and a vinyl group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Barrero et al. (2020) evaluated various derivatives of β-elemene and related compounds, finding that those with similar structures to this compound showed promising inhibitory effects against bacterial strains. The presence of the hydroxyl group is believed to enhance this activity by facilitating interactions with microbial cell membranes .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. A case study involving the compound demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, one study reported that compounds structurally related to this compound exhibited significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and U87MG (glioblastoma) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the exact pathways involved .

Table 1: Biological Activity Summary of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Cytotoxicity against A549 and U87MG cells |

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains including E. coli and S. aureus. Results indicated an IC50 value of 25 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A laboratory study investigated the effects of this compound on TNF-alpha-induced inflammation in human endothelial cells. The compound significantly reduced the expression of inflammatory markers such as IL-6 and IL-8, suggesting its utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.